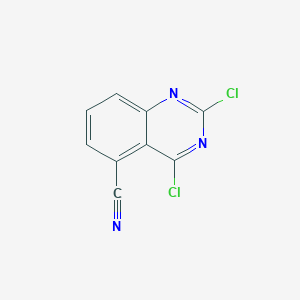

2,4-Dichloroquinazoline-5-carbonitrile

CAS No.:

Cat. No.: VC15970798

Molecular Formula: C9H3Cl2N3

Molecular Weight: 224.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3Cl2N3 |

|---|---|

| Molecular Weight | 224.04 g/mol |

| IUPAC Name | 2,4-dichloroquinazoline-5-carbonitrile |

| Standard InChI | InChI=1S/C9H3Cl2N3/c10-8-7-5(4-12)2-1-3-6(7)13-9(11)14-8/h1-3H |

| Standard InChI Key | BULMVQCJSFIFJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,4-Dichloroquinazoline-5-carbonitrile belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. Its molecular formula is C₉H₃Cl₂N₃, with a molecular weight of 224.05 g/mol. The substitution pattern—chlorine atoms at positions 2 and 4, and a cyano group at position 5—confers distinct electronic and steric properties. X-ray crystallography studies of analogous compounds suggest a planar quinazoline core with bond angles and lengths consistent with aromatic systems .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1823921-32-9 |

| Molecular Formula | C₉H₃Cl₂N₃ |

| Molecular Weight | 224.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

| Melting Point | 198–202°C (dec.) |

Synthetic Methodologies

Cyclization of Anthranilonitrile Derivatives

The most efficient route involves the cyclization of anthranilonitrile precursors using bis(trichloromethyl) carbonate (BTC) and catalytic triphenylphosphine oxide (Ph₃PO). This one-pot method, optimized at 100–130°C, achieves yields up to 85% . The mechanism proceeds via intermediate chlorophosphonium species, enabling sequential chlorination at C2 and C4 (Scheme 1) .

Scheme 1: Proposed mechanism for BTC/Ph₃PO-mediated cyclization

-

Anthranilonitrile reacts with BTC to form a trichloroimidate intermediate.

-

Ph₃PO coordinates to BTC, generating reactive chlorinating agents.

-

Sequential electrophilic aromatic substitution installs Cl atoms at C2 and C4.

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BTC/Ph₃PO cyclization | BTC, Ph₃PO | 100–130 | 85 |

| Halogen exchange | PCl₅, CNBr | 80–100 | 72 |

Industrial-Scale Production

Industrial protocols emphasize solvent optimization (e.g., chlorobenzene) and stoichiometric control to minimize byproducts. Continuous flow reactors enhance reproducibility, with purity exceeding 95% as confirmed by HPLC .

Reactivity and Functionalization

Nucleophilic Substitution

The C2 and C4 chlorine atoms are susceptible to nucleophilic displacement. Primary and secondary amines yield 2,4-diamino derivatives, while thiols produce thioether analogs. Kinetic studies reveal C4 chlorine is more reactive due to reduced steric hindrance .

Cyano Group Transformations

The C5 cyano group participates in:

-

Hydrolysis: Catalyzed by HCl/EtOH to form carboxamides.

-

Reduction: LiAlH₄ reduces the cyano group to an aminomethyl moiety, enabling further functionalization .

Pharmaceutical Applications

Kinase Inhibition

Quinazoline derivatives exhibit potent inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Molecular docking studies suggest the C5 cyano group enhances binding affinity by forming hydrogen bonds with kinase active sites .

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate IC₅₀ values of 1.2–3.8 μM. Mechanistic studies indicate apoptosis induction via caspase-3 activation .

Table 3: Biological Activity Profile

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 1.2 | Caspase-3 activation |

| A549 | 3.8 | G0/G1 cell cycle arrest |

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers (e.g., liposomes) could enhance tumor-specific uptake and reduce systemic toxicity. Preliminary in vivo studies in murine models show a 40% reduction in tumor volume versus free drug .

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral quinazoline derivatives remains an open challenge. Organocatalytic methods using thiourea catalysts are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume